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Introduction
EPZ004777 is a potent and highly selective S-adenosylmethionine (SAM)-competitive small

molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-

like).[1] DOT1L is the sole enzyme responsible for the methylation of histone H3 on lysine 79

(H3K79), a modification associated with active transcription. In certain cancers, particularly

mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads

to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression.[2]

EPZ004777 specifically inhibits this activity, leading to a reduction in H3K79 methylation,

suppression of leukemogenic gene expression, and induction of apoptosis in cancer cells.[1][2]

[3] These application notes provide detailed protocols for key in vitro assays to evaluate the

activity of EPZ004777.

Mechanism of Action
EPZ004777 functions by competing with the natural substrate S-adenosylmethionine (SAM) for

the binding pocket of the DOT1L enzyme. This competitive inhibition prevents the transfer of a

methyl group from SAM to histone H3 at lysine 79. The subsequent decrease in H3K79

methylation leads to the downregulation of MLL fusion target genes, such as HOXA9 and

MEIS1, which are critical for the proliferation and survival of MLL-rearranged leukemia cells.[2]

[4] This ultimately results in cell cycle arrest, differentiation, and apoptosis in these cancer cells.

[3]
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Caption: Mechanism of EPZ004777 action on DOT1L and downstream cellular pathways.

Quantitative Data Summary
The following tables summarize the in vitro efficacy of EPZ004777 from various studies.

Table 1: Enzymatic and Cellular Inhibitory Activity of EPZ004777
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Assay Type Target/Cell Line IC50 Value Reference

Cell-free Enzymatic

Assay
DOT1L 0.4 nM [3]

Cell Proliferation

Assay

MV4-11 (MLL-

rearranged)
~8 nM [2]

Cell Proliferation

Assay

MOLM-13 (MLL-

rearranged)
~10 nM [2]

Cell Proliferation

Assay

Jurkat (non-MLL-

rearranged)
> 10 µM [5]

Gene Expression

(HOXA9)
MOLM-13 / MV4-11 ~700 nM [2]

Gene Expression

(MEIS1)
MOLM-13 / MV4-11 ~700 nM [2]

Experimental Protocols
DOT1L Enzymatic Inhibition Assay (Radiometric)
This assay measures the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a

cell-free system.
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Caption: Workflow for the DOT1L enzymatic inhibition assay.
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EPZ004777 hydrochloride

Recombinant human DOT1L (1-416)

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

Unlabeled S-adenosylmethionine (SAM)

Nucleosomes (e.g., from chicken erythrocytes)

S-adenosyl-L-homocysteine (SAH) for 100% inhibition control

Assay Buffer: 20 mM TRIS (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween

20, 0.005% Bovine Skin Gelatin

384-well microtiter plates

Scintillation counter

Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of EPZ004777 in DMSO,

starting from a high concentration (e.g., 1 mM).[3]

Plating: Add 1 µL of each inhibitor dilution to the wells of a 384-well microtiter plate. Include

wells for a no-inhibitor control (DMSO vehicle) and a 100% inhibition control (e.g., 2.5 µM

SAH).[3]

Enzyme Addition: Add 40 µL of a solution containing 0.25 nM DOT1L enzyme in assay buffer

to each well.[3]

Pre-incubation: Incubate the plate for 30 minutes at room temperature.[3]

Reaction Initiation: Add 10 µL per well of a substrate mix containing assay buffer with 200 nM

[³H]-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes to initiate the reaction.[3]

Incubation: Incubate the reaction for 120 minutes at room temperature.[3]

Quenching: Stop the reaction by adding 10 µL per well of 800 µM unlabeled SAM.[3]
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Measurement: Transfer the reaction mixture to a filter plate to capture the radiolabeled

nucleosomes. Wash the filter plate to remove unincorporated [³H]-SAM. Add scintillation fluid

to each well and measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the

controls and determine the IC50 value by fitting the data to a dose-response curve using

appropriate software (e.g., GraphPad Prism).

Cell Viability and Proliferation Assays
These assays measure the effect of EPZ004777 on the growth and viability of cancer cell lines.

MLL-rearranged (e.g., MV4-11, MOLM-13) and non-MLL-rearranged (e.g., Jurkat) leukemia

cell lines

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

EPZ004777 hydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

96-well cell culture plates

Plate reader

Cell Seeding: Seed cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of

culture medium.[6]

Compound Treatment: Prepare serial dilutions of EPZ004777 in culture medium and add

them to the wells. Include a vehicle control (DMSO).

Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a 5%

CO₂ incubator.[6]
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MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C

until a purple precipitate is visible.

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at

37°C to dissolve the formazan crystals.[7]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and

determine the IC50 value.

Cell lines as described for the MTT assay

Culture medium

EPZ004777 hydrochloride

Guava® ViaCount® Reagent

Guava® easyCyte™ System or similar flow cytometer

Cell Culture and Treatment: Culture and treat cells with EPZ004777 as described for the

MTT assay in 96-well plates.

Sample Preparation: At desired time points, mix the cell suspension in each well. Transfer 50

µL of the cell suspension to a microcentrifuge tube containing 150 µL of Guava® ViaCount®

Reagent.[8]

Incubation: Incubate for 5 minutes at room temperature in the dark.[8]

Data Acquisition: Acquire data using the Guava® easyCyte™ System according to the

manufacturer's instructions. The system will provide cell count and viability data.[9]

Data Analysis: Calculate the split-adjusted total viable cell number at each time point and

determine the IC50 value.

Western Blot for H3K79 Methylation
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This protocol is for the detection of H3K79me2 levels in cells treated with EPZ004777.
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Caption: Workflow for Western blot analysis of H3K79 methylation.

Cell lines and EPZ004777 as described above

RIPA lysis buffer with protease and phosphatase inhibitors

Protein assay reagent (e.g., BCA kit)

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Cell Treatment and Lysis: Treat cells with various concentrations of EPZ004777 for a

specified duration (e.g., 4 days).[2] Harvest cells and lyse them in RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5

minutes.

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-

H3K79me2 and anti-H3) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and apply the chemiluminescent substrate.

Imaging and Analysis: Capture the signal using an imaging system and quantify the band

intensities. Normalize the H3K79me2 signal to the total H3 signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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